Dual-Target Inhibition: PTP1B and ALR2 Activity
This compound demonstrates a dual inhibitory profile against both protein tyrosine phosphatase 1B (PTP1B) and aldose reductase (ALR2), a characteristic not universally shared by TZDs. It inhibits recombinant PTP1B with an IC50 of 7,700 nM [1] and inhibits ALR2 in rat lens with an IC50 of 1,150 nM [2]. This dual action is distinct from many TZDs, which primarily function as PPARγ agonists and lack significant PTP1B/ALR2 activity.
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | PTP1B: 7,700 nM; ALR2 (rat lens): 1,150 nM |
| Comparator Or Baseline | Generic TZDs (e.g., Rosiglitazone): No significant PTP1B/ALR2 inhibition reported |
| Quantified Difference | Dual inhibitory activity vs. single-target PPARγ agonism |
| Conditions | In vitro enzyme assays: recombinant PTP1B catalytic domain and rat lens ALR2 |
Why This Matters
Enables polypharmacology studies for metabolic disorders, offering a starting point for dual PTP1B/ALR2 inhibition that is absent in standard PPARγ-focused TZDs.
- [1] BindingDB. Entry BDBM50574766: IC50 data for inhibition of recombinant PTP1B. View Source
- [2] BindingDB. Entry BDBM50522313: IC50 data for inhibition of ALR2 in rat lens. View Source
